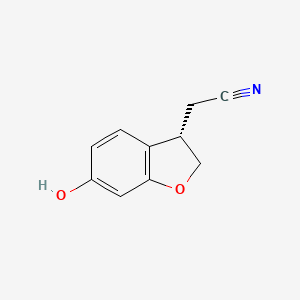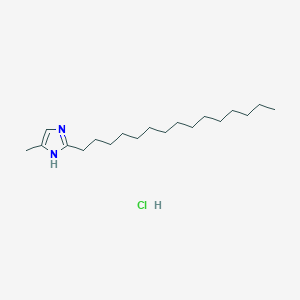
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one is a chemical compound that features a pyrazolone core structure substituted with a 3-methylpiperidinyl group
Vorbereitungsmethoden
The synthesis of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methylpiperidine with a suitable pyrazolone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazolone ring or the piperidine moiety can be substituted with other functional groups using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one include other pyrazolone derivatives and piperidine-substituted molecules. These compounds may share similar chemical properties and reactivity but can differ in their biological activities and applications. Some examples of similar compounds are:
- 5-(3-Methylpiperidin-3-yl)-2H-pyrazol-3-ol
- 3-Methylpiperidine carboxylate hydrochloride
- Alogliptin and its derivatives .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7/h5,10H,2-4,6H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
JMWSLMRSUIOJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)C2=CC(=O)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
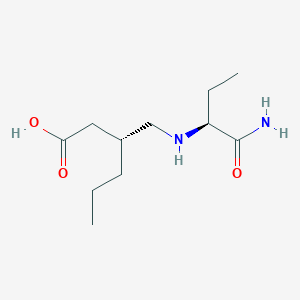
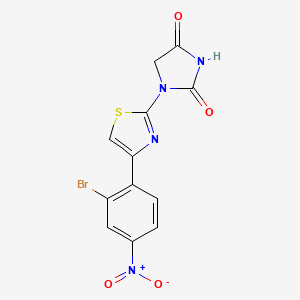
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
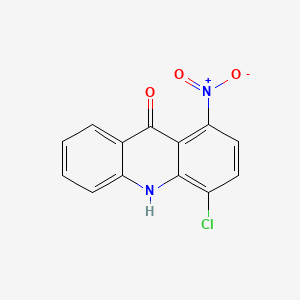
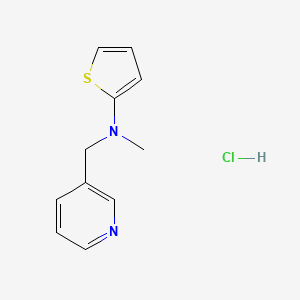

![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
